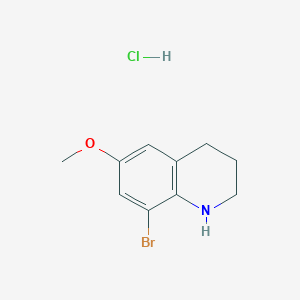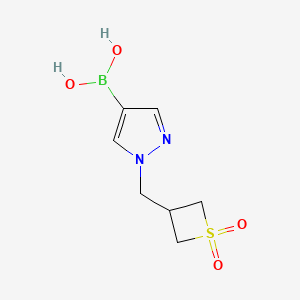![molecular formula C8H9N3O B13673027 7-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13673027.png)
7-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridine ring, with a methoxy group at the 7th position and a methyl group at the 3rd position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly option. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale microwave-mediated reactions. The scalability of this method has been demonstrated, and it offers good functional group tolerance and high yields .
化学反応の分析
Types of Reactions
7-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
7-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
作用機序
The mechanism of action of 7-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation, cell proliferation, or apoptosis .
類似化合物との比較
7-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine can be compared with other similar compounds, such as:
[1,2,4]Triazolo[1,5-a]pyrimidine: Known for its antifungal and antibacterial properties.
[1,2,4]Triazolo[4,3-a]pyrazine: Exhibits anticancer activity and is used as a kinase inhibitor.
Indole-based [1,2,4]triazolo[4,3-a]pyridine: Designed as microtubulin polymerization inhibitors with anti-proliferative activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
特性
分子式 |
C8H9N3O |
|---|---|
分子量 |
163.18 g/mol |
IUPAC名 |
7-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C8H9N3O/c1-6-9-10-8-5-7(12-2)3-4-11(6)8/h3-5H,1-2H3 |
InChIキー |
DIQXMWNEGCAIQS-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C2N1C=CC(=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


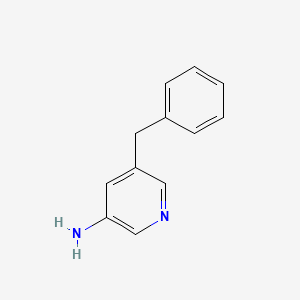
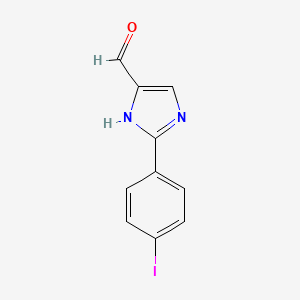


![2-Chloro-4,6-difluoro-1H-imidazo[4,5-c]pyridine](/img/structure/B13672966.png)
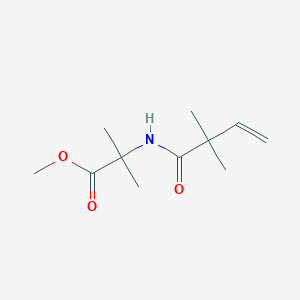
![3-Iodo-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13672976.png)

![(57R,58S,510R,511R,519S)-14,15,16,24,25,26,52,53,516,517,517-Undecahydroxy-55,513,515,3,8-pentaoxo-55,57,58,510,511,513,515,516,517,517a-decahydro-4,7-dioxa-5(19,10)-1,16-epoxy-7,11-methanodibenzo[i,k][1,4,7]trioxacyclotridecina-1,2(1,2)-dibenzenacyclooctaphane-58-yl 3,4,5-trihydroxybenzoate](/img/structure/B13672989.png)

